molecular formula C10H14ClNO2S2 B12131376 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene CAS No. 500149-13-3

5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene

Cat. No.: B12131376
CAS No.: 500149-13-3
M. Wt: 279.8 g/mol
InChI Key: VXEBUQGOBQVHAL-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene is a heterocyclic compound featuring a thiophene core substituted at position 5 with a chlorine atom and at position 2 with a sulfonyl group linked to a 4-methylpiperidine moiety. This structure combines electron-withdrawing (chloro, sulfonyl) and lipophilic (piperidyl) groups, which may influence its physicochemical properties and biological activity.

Properties

CAS No.

500149-13-3

Molecular Formula

C10H14ClNO2S2

Molecular Weight

279.8 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C10H14ClNO2S2/c1-8-4-6-12(7-5-8)16(13,14)10-3-2-9(11)15-10/h2-3,8H,4-7H2,1H3

InChI Key

VXEBUQGOBQVHAL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl

solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that derivatives of sulfonamides, including 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the sulfonamide group is crucial for the antimicrobial activity, as it interacts with bacterial enzymes, inhibiting their function.

Case Study: Antimicrobial Derivatives
A study highlighted the development of several sulfonamide derivatives based on 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene. These derivatives were tested against clinical isolates of MRSA and demonstrated Minimum Inhibitory Concentrations (MICs) as low as 9.5 μg/ml, indicating potent antibacterial activity .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to create novel compounds with potential therapeutic applications.

Compound Name Structure Unique Features
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonic acidStructureExhibits different biological activities due to benzo substitution
5-Bromo-2-thiophenecarboxaldehydeStructureUseful in various synthetic applications
2-Chloro-5-methylthiopheneStructureServes as a precursor in many reactions

Potential Applications in Drug Development

The compound's structural features suggest potential applications in drug development for various diseases, including:

  • Autoimmune Disorders : The modulation of immune responses through targeted therapies.
  • Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.
  • Cancer Treatment : Investigating its effects on cell proliferation and survival pathways.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Thiophene vs. Benzothiophene/Benzothiazole: The thiophene core in the target compound contrasts with benzothiophene () and benzothiazole () systems. Benzothiophenes and benzothiazoles exhibit extended π-conjugation, which enhances electroluminescent properties () and influences binding to biological targets (). For example, 5-chloro-2-[(2-ethoxyethyl)sulfanyl]benzothiazole demonstrated potent antiulcer activity (93% inhibition in stress-induced ulcers) .

Sulfonyl Group Modifications

  • Sulfonamide vs. Sulfone/Sulfonyl Hydrazides :
    The sulfonyl group in the target compound is directly linked to a 4-methylpiperidine, differing from sulfonamides (e.g., 5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide, ) or sulfonyl hydrazides used in electrochemical syntheses (). Sulfonamides often exhibit enhanced hydrogen-bonding capacity, impacting solubility and target affinity. For instance, benzothiophene sulfonamides () show pharmacological relevance as kinase inhibitors or anti-inflammatory agents due to their sulfonamide pharmacophore.

  • Piperidine vs. Piperidine derivatives, such as SB 271046 (), are noted for CNS penetration due to their balanced lipophilicity and basicity .

Physicochemical Properties

Table 1: Key Properties of Selected Sulfonyl-Containing Heterocycles

Compound Name Core Structure Molecular Weight Key Substituents logP (Predicted) Solubility Reference
5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene Thiophene ~300 (estimated) Cl, 4-methylpiperidyl-sulfonyl ~2.5 Moderate (DMSO) N/A
5-Chloro-2-[(2-ethoxyethyl)sulfanyl]benzothiazole Benzothiazole ~270 Cl, 2-ethoxyethyl-sulfanyl ~3.0 Low (aqueous)
5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide Benzothiophene ~450 Cl, methyl, propylsulfonylphenyl ~4.2 Low (aqueous)
5-Chloro-2-((4-fluorobenzyl)sulfonyl)pyrimidine-4-carboxamide Pyrimidine 427.86 Cl, 4-fluorobenzyl-sulfonyl, thiadiazole ~2.8 Moderate (DMSO)

Notes:

  • The target compound’s 4-methylpiperidyl group likely reduces logP compared to bulkier aryl-sulfonyl derivatives (e.g., ), enhancing aqueous solubility.
  • Sulfonyl chlorides (e.g., ) are reactive intermediates, whereas sulfonamides/sulfones (target compound) exhibit greater stability .

Biological Activity

5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which may confer specific biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chloro group and a sulfonyl moiety linked to a piperidine derivative. Its molecular formula is C11H12ClN2O2SC_{11}H_{12}ClN_2O_2S with a molecular weight of approximately 270.74 g/mol. The presence of the sulfonamide group is significant as it often enhances the biological activity of compounds.

PropertyValue
Molecular FormulaC11H12ClN2O2SC_{11}H_{12}ClN_2O_2S
Molecular Weight270.74 g/mol
IUPAC Name5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene

The biological activity of 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene is thought to arise from its interaction with various molecular targets within cells. The compound may exert its effects by modulating enzyme activities or receptor interactions, similar to other sulfonamide derivatives known for their antimicrobial and anti-inflammatory properties .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). For instance, sulfonamide derivatives have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the range of micrograms per milliliter .

Anti-inflammatory Effects

The anti-inflammatory potential of 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene may also be noteworthy. Studies on similar thiophene compounds have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted that derivatives with thiophene rings exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that 5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene could be a candidate for further development as an antimicrobial agent .
  • Inhibition Studies : In vitro assays demonstrated that related compounds significantly inhibited COX-2 activity, suggesting potential use in treating inflammatory diseases. The IC50 values were reported to be in the low micromolar range, indicating strong efficacy .
  • Structure-Activity Relationship (SAR) : Research into the SAR of thiophene derivatives has shown that modifications at specific positions can enhance biological activity. The presence of electron-withdrawing groups like chloro or sulfonamide moieties has been linked to increased potency against various biological targets .

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